2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
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Overview
Description
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a diiodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an azide with a nitrile under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the tetrazole ring.
Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an ester or acyl chloride to form the acetohydrazide.
Condensation Reaction: The final step involves the condensation of the acetohydrazide with a diiodophenyl aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain kinases or bind to nuclear receptors.
Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to changes in cell signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-(2-BROMOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
The presence of the chlorophenyl group and the diiodophenyl group in 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-(2-HYDROXY-3,5-DIIODOPHENYL)METHYLIDENE]ACETOHYDRAZIDE gives it unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C16H11ClI2N6O2 |
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Molecular Weight |
608.56 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11ClI2N6O2/c17-12-4-2-1-3-11(12)16-22-24-25(23-16)8-14(26)21-20-7-9-5-10(18)6-13(19)15(9)27/h1-7,27H,8H2,(H,21,26)/b20-7+ |
InChI Key |
JANYNVBOCJRIHG-IFRROFPPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O)Cl |
Origin of Product |
United States |
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